Mercury silver iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

disilver;mercury(2+);tetraiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.Hg.4HI/h;;;4*1H/q2*+1;+2;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTJRFXPYRRRKS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

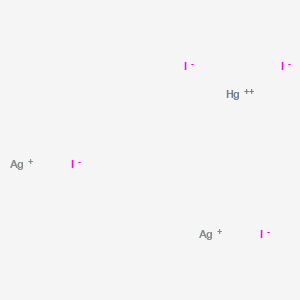

[Ag+].[Ag+].[I-].[I-].[I-].[I-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2HgI4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999046 | |

| Record name | Mercury silver(1+) iodide (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

923.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-03-4, 12344-40-0 | |

| Record name | Silver tetraiodomercurate(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury silver iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012344400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury silver(1+) iodide (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury silver iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mercury disilver tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER TETRAIODOMERCURATE(II) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOM6DF79O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory and Evolution of Scientific Inquiry into Tetraiodomercurates

The scientific investigation of mercury silver iodide is deeply rooted in the broader study of a class of compounds known as tetraiodomercurates. The initial observations of these compounds date back to the 19th century, with early work focusing on their synthesis and basic chemical properties. One of the earliest documented accounts of a compound formed from silver iodide and mercuric iodide was by M. Carey Lea in the late 1800s. ajsonline.orgajsonline.org These early studies were largely descriptive, noting the striking color changes exhibited by these materials when subjected to heat. ajsonline.orgajsonline.org

The 20th century witnessed a paradigm shift in the study of tetraiodomercurates, moving from simple observation to a more quantitative and structural understanding. The pioneering work of scientists like Ketelaar in the 1930s provided the first crystallographic insights into the structure of Ag₂HgI₄, proposing a disordered arrangement of metal atoms in its high-temperature phase. jst.go.jp This laid the groundwork for understanding the compound's unusual properties. Subsequent research throughout the mid-20th century further elucidated the nature of its phase transitions and electrical conductivity, establishing it as a model system for studying order-disorder phenomena in solids. aip.orgcapes.gov.bracs.org The development of advanced analytical techniques, such as X-ray diffraction and impedance spectroscopy, has been instrumental in refining our understanding of the crystal structures and ionic transport mechanisms in Ag₂HgI₄ and its analogues. jst.go.jpresearchgate.net

Contemporary Significance in Solid State Chemistry and Advanced Materials Science

In the realm of modern solid-state chemistry and materials science, mercury silver iodide continues to be a subject of intense research due to its unique combination of properties. ontosight.ai Its significance can be understood through its two most prominent characteristics: thermochromism and superionic conductivity.

The reversible color change from a yellow or pale-yellow low-temperature phase (β-phase) to a reddish-orange or blood-red high-temperature phase (α-phase) at around 40-50°C makes it a highly effective and visually striking temperature indicator. drugfuture.comspiedigitallibrary.orgresearchgate.net This property has been explored for applications in thermal sensors to detect overheating in mechanical and electrical components. drugfuture.com

Perhaps more significantly, the transition to the α-phase is accompanied by a dramatic increase in ionic conductivity, with some studies reporting a 50-fold jump. researchgate.netspiedigitallibrary.org In this superionic phase, the silver and mercury cations exhibit high mobility within the rigid iodide sublattice, allowing the material to function as a solid electrolyte. ontosight.airesearchgate.net This has profound implications for the development of advanced energy storage and conversion devices, such as solid-state batteries and supercapacitors. ontosight.airesearchgate.net The high ionic conductivity also makes it a candidate for use in various sensor and detector technologies. ontosight.ai The ability to synthesize Ag₂HgI₄ in various forms, including thin films and nanoparticles, further expands its potential applications in optical and electronic devices. researchgate.netspringerprofessional.de

Fundamental Research Questions and Objectives for Mercury Silver Iodide Investigations

Precision Synthesis of Bulk and Polycrystalline this compound

Bulk and polycrystalline forms of this compound are foundational for many studies and applications. The primary methods for their synthesis involve solid-state reactions and precipitation from solutions, which allow for control over stoichiometry and crystalline phase.

Stoichiometric Solid-State Reaction Pathways

Solid-state reactions are a common and straightforward method for preparing polycrystalline this compound. This technique involves the direct reaction of precursor materials in the solid phase, typically at elevated temperatures.

A frequent approach is the reaction between silver iodide (AgI) and mercury(II) iodide (HgI₂). researchgate.net The reactants, in powdered form, are intimately mixed in a stoichiometric ratio. For instance, to synthesize Ag₂HgI₄, a molar ratio of 2:1 for AgI to HgI₂ is used. jacsdirectory.comias.ac.in The mixture is then heated to facilitate the reaction. The reaction between mercury chlorobromide (HgClBr) and silver iodide (AgI) in a 1:4 molar ratio also yields Ag₂HgI₄ as one of the end products. niscpr.res.in

The kinetics of these solid-state reactions are often diffusion-controlled. core.ac.uk The process can be accelerated by intermittent grinding of the mixture during the heating period to ensure homogeneity and complete reaction. scirp.org For example, a mixture of copper(I) iodide (CuI) and mercury(II) iodide (HgI₂) to form copper tetraiodomercurate (Cu₂HgI₄), a related compound, is heated at approximately 100°C for several days to ensure the formation of a single-phase product. ias.ac.in Similarly, for the synthesis of silver tetraiodocadmiate (Ag₂CdI₄), another analogous compound, the reactants are heated at 400°C for 48 hours with intermittent grinding. scirp.org

Table 1: Parameters for Solid-State Synthesis of Tetraiodomercurates

| Compound | Precursors | Molar Ratio | Reaction Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Ag₂HgI₄ | AgI, HgI₂ | 2:1 | Not specified | Not specified |

| Ag₂HgI₄ | HgClBr, AgI | 1:4 | 30 and 75 | 3 days |

| Cu₂HgI₄ | CuI, HgI₂ | 2:1 | ~100 | 5 days |

| Ag₂CdI₄ | AgI, CdI₂ | Not specified | 400 | 48 hours |

Controlled Precipitation and Co-precipitation Techniques

Controlled precipitation and co-precipitation are versatile solution-based methods for synthesizing this compound, often yielding fine powders or nanoparticles. researchgate.net These techniques offer excellent control over particle size, morphology, and purity.

In a typical co-precipitation synthesis of Ag₂HgI₄, aqueous solutions of soluble silver and mercury salts are mixed with a solution containing iodide ions. researchgate.net For instance, powders of silver tetraiodomercurate (Ag₂HgI₄) and copper tetraiodomercurate (Cu₂HgI₄) have been successfully synthesized using a simple co-precipitation method. researchgate.net The choice of precursor salts and the presence of complexing agents can influence the characteristics of the final product. For example, silver iodide itself can be precipitated from a solution of silver nitrate (B79036) by the addition of potassium iodide. copernicus.org The order of mixing the reagents and the presence of excess ions (either Ag⁺ or I⁻) can determine the resulting crystal structure of AgI, which is a precursor for Ag₂HgI₄. mit.edu

The solvothermal method, a variation of precipitation carried out in a sealed vessel at elevated temperature and pressure, has also been employed to prepare Ag₂HgI₄ nanopowder. This method can produce homogenous and compact structures composed of densely packed microcrystals. upb.ro An energy-dispersive X-ray (EDX) analysis of Ag₂HgI₄ powder prepared by the solvothermal method confirmed a stoichiometric composition with atomic percentages of Ag at 26.72%, Hg at 15.83%, and I at 57.45%, corresponding to the 2:1:4 ratio. upb.ro

Table 2: EDX Analysis of Solvothermal Synthesized Ag₂HgI₄

| Element | Atomic Percentage (%) |

|---|---|

| Silver (Ag) | 26.72 |

| Mercury (Hg) | 15.83 |

| Iodine (I) | 57.45 |

Fabrication of this compound Thin Films

The development of thin film fabrication techniques for this compound is crucial for its application in devices like smart windows and temperature sensors. Both solution-based and vapor-based methods are utilized to deposit thin films of this material onto various substrates.

Chemical Bath Deposition and Solution-Based Film Growth

Chemical bath deposition (CBD) is an effective and economical solution-based technique for producing thin films. tsijournals.com This method involves the controlled precipitation of the desired compound from a solution onto a substrate. For Ag₂HgI₄, thin films have been successfully deposited on glass substrates at room temperature using CBD. researchgate.net The process relies on the slow, ion-by-ion condensation of the material onto the substrate. tsijournals.com

The thickness of the films can be controlled by varying the deposition time. researchgate.net The composition of the chemical bath is critical. It typically contains a source of silver ions, mercury ions, and iodide ions, often with a complexing agent to control the reaction rate. For instance, in the deposition of related mercury sulfide (B99878) (HgS) films, a complexing agent like iodine can be used to form [HgI₄]²⁻ complex ions, which influences the deposition process. naturalspublishing.com The elemental composition of Ag₂HgI₄ films prepared by CBD has been shown to be stoichiometric. researchgate.net X-ray diffraction (XRD) analysis reveals that these films are polycrystalline with a preferred orientation. researchgate.net

Physical Vapor Deposition Techniques (e.g., Thermal Evaporation for related compounds)

Physical vapor deposition (PVD) encompasses a set of techniques where a material is vaporized from a solid source and deposited onto a substrate in a vacuum environment. Thermal evaporation is a PVD method that has been used for depositing thin films of related iodide compounds. researchgate.net

For silver iodide (AgI), thermal evaporation from a tantalum (Ta) source is a suggested method. tedpella.com The material is heated in a high vacuum until it evaporates, and the vapor then condenses on the substrate to form a thin film. The substrate temperature and deposition rate are key parameters that influence the film's properties. While direct reports on the thermal evaporation of Ag₂HgI₄ are scarce, the principles are applicable. The constituent materials, AgI and HgI₂, can be evaporated, although HgI₂ is noted to sublime rapidly at low temperatures and is toxic. tedpella.com The stoichiometry of the resulting film would need to be carefully controlled, possibly through co-evaporation from separate sources. Another PVD technique, chemical vapor transport (CVT), has been used to synthesize single crystals of related materials like ZrSe₃ using iodine as a transport agent, suggesting its potential for complex iodide compounds. mdpi.com

Table 3: Thermal Evaporation Parameters for Related Compounds

| Material | Evaporation Source | Evaporation Temperature (°C) | Base Pressure (Torr) | Deposition Rate (Å/s) |

|---|---|---|---|---|

| Silver (Ag) | Tungsten boat, Tantalum crucible | 1,100 | 10⁻⁶ | 1-5 |

| Silver Iodide (AgI) | Tantalum (Ta) | ~500 | Not specified | Not specified |

Nanostructured this compound Materials

The synthesis of nanostructured this compound has gained attention due to the unique properties that emerge at the nanoscale. Methods for producing nanostructured Ag₂HgI₄ include chemical precipitation and other low-temperature chemical synthesis techniques.

Nanoparticles of Ag₂HgI₄ have been successfully prepared by chemical precipitation. researchgate.net These methods allow for the control of particle size, which has been shown to influence the material's properties. For instance, decreasing the particle size to the nanoscale can affect the transition temperature and conductivity of Ag₂HgI₄. researchgate.net Tetraiodomercurate (Ag₂HgI₄) nanostructures have been grown using facile low-temperature chemical synthesis, resulting in pure tetragonal β-phase nanostructures with a preferred orientation along the (112) plane. researchgate.net

Various techniques are employed to synthesize nanostructures of related materials, which could be adapted for Ag₂HgI₄. These include the sol-gel process, electrochemical methods, and chemical vapor deposition (CVD). explorationpub.com For example, silver nanoparticles, a precursor component, can be synthesized via chemical reduction using reagents like silver nitrate, trisodium (B8492382) citrate, and sodium borohydride. mdpi.com The synthesis of Ag₂HgI₄ nanoparticles has also been reported in the context of creating nanocomposites, for example, by incorporating them with graphene to enhance conductivity. researchgate.net

Solvothermal and Hydrothermal Synthesis of Nanoparticles

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline nanoparticles at elevated temperatures and pressures. sigmaaldrich.cn These processes, which utilize non-aqueous solvents or water, respectively, facilitate the dissolution and reaction of precursors in a sealed vessel, known as an autoclave. sigmaaldrich.cn This controlled environment allows for the formation of materials that may be inaccessible under standard atmospheric conditions.

A successful solvothermal route for preparing silver mercury iodide (Ag₂HgI₄) nanopowder has been demonstrated. upb.rofigshare.com The synthesis involves using silver nitrate (AgNO₃), potassium iodide (KI), and mercury(II) iodide (HgI₂) as the starting materials. upb.roresearchgate.net In a typical procedure, aqueous solutions of AgNO₃ and KI are mixed, to which an ethanolic solution of HgI₂ is added. researchgate.net The resulting solution is then transferred to a Teflon-lined stainless steel autoclave and heated to a specific temperature for several hours to induce the reaction and crystallization of Ag₂HgI₄ nanoparticles. researchgate.net

The properties of the resulting nanoparticles are highly dependent on the synthesis parameters. Research has shown that a reaction temperature of 200 °C maintained for 8 hours yields homogenous, densely packed, and tetragonal-phase Ag₂HgI₄ nanoparticles with an average grain size of approximately 70 nm. upb.roresearchgate.net Characterization using energy-dispersive X-ray spectroscopy (EDX) confirms that the elemental atomic percentages of silver, mercury, and iodine correspond to the stoichiometric 2:1:4 ratio of the target compound. upb.ro

| Parameter | Description/Value | Reference |

|---|---|---|

| Precursors | Silver nitrate (AgNO₃), Potassium iodide (KI), Mercury(II) iodide (HgI₂) | upb.roresearchgate.net |

| Solvents | Deionized water, Ethanol | researchgate.net |

| Apparatus | Teflon-lined stainless steel autoclave | researchgate.net |

| Reaction Temperature | 200 °C | researchgate.net |

| Reaction Time | 8 hours | researchgate.net |

| Resulting Product | Yellow precipitates of Ag₂HgI₄ nanopowder | researchgate.net |

| Average Grain Size | ~70 nm | upb.ro |

| Crystal Phase | Tetragonal | upb.ro |

Polymer-Functionalized Nanoparticle Synthesis and Dispersion

The functionalization of nanoparticles with polymers is a widely employed strategy to enhance colloidal stability, control particle size, and improve dispersion in various media. rsc.orgmdpi.com While specific studies focusing exclusively on the polymer functionalization of Ag₂HgI₄ nanoparticles are not extensively documented in the reviewed literature, the principles and methods applied to related silver-based nanoparticles provide a clear framework for this approach.

Polymers act as capping or stabilizing agents that adsorb onto the nanoparticle surface during or after synthesis. mdpi.com This surface modification prevents the agglomeration of nanoparticles, which is a common issue driven by high surface energies. semanticscholar.org The choice of polymer can tailor the nanoparticle's surface chemistry, making it compatible with different solvents or biological environments. rsc.orgmdpi.com

Commonly used polymers for functionalizing silver nanoparticles (AgNPs) include:

Polyvinylpyrrolidone (PVP): Serves as a steric stabilizer that prevents aggregation and enhances colloidal stability. mdpi.com

Polyethylene (B3416737) Glycol (PEG): A hydrophilic polymer that improves biocompatibility and solubility in aqueous solutions. mdpi.commdpi.com

Chitosan: A natural biopolymer that can act as both a reducing and capping agent, offering good biocompatibility. nih.gov

Ethylene Glycol (EG): Can function as a reducing agent and helps promote uniform nanoparticle size and dispersion. mdpi.com

In a typical synthesis, the polymer is introduced into the reaction mixture along with the metallic precursors. The polymer chains then encapsulate the forming nanoparticles, limiting their growth and preventing them from clumping together. This strategy would be directly applicable to the synthesis of Ag₂HgI₄, where a polymer could be added to the precursor solution before the solvothermal or chemical precipitation process to yield stable, well-dispersed nanoparticles. The combination of polymers, such as EG and PVP, has been shown to be particularly effective in creating stable AgNP formulations with potent antimicrobial activity. mdpi.com

Template-Assisted Growth and Nanoarchitectonics

Nanoarchitectonics is an emerging concept that involves the deliberate arrangement and assembly of nanoscale units into a functional material system. rsc.orgresearchgate.net This approach moves beyond simple nanoparticle synthesis to create complex, hierarchical structures with tailored properties. Research on Ag₂HgI₄ has explicitly employed this concept, describing the facile, low-temperature chemical synthesis of what are termed "algae type nanostructures" in bundled forms. researchgate.netdntb.gov.ua These structures represent a higher level of organization beyond individual nanoparticles and are grown to form a pure tetragonal β-phase of Ag₂HgI₄. researchgate.net

Template-assisted synthesis is a powerful method within nanoarchitectonics for fabricating ordered nanostructures. arxiv.orgresearchgate.net This technique uses a pre-fabricated porous material as a scaffold to direct the growth of a new material within its pores or on its surface. A widely used template is anodic aluminum oxide (AAO), which contains a high density of uniform, parallel nanopores. arxiv.orgresearchgate.net

While direct template-assisted growth of Ag₂HgI₄ is not detailed in the available literature, the methodology is well-established for related materials like silver. The process for growing silver nanowires using an AAO template involves the following general steps:

Template Fabrication: An AAO membrane with desired pore diameter and density is prepared. arxiv.org

Metal Deposition: A silver-containing solution is brought into contact with the template, and silver is deposited within the nanopores, typically via electrodeposition. arxiv.orgresearchgate.net

Template Removal: The AAO template is subsequently dissolved using a chemical etchant, leaving behind an array of free-standing nanowires. arxiv.org

This template-based approach offers precise control over the dimensions (length and diameter) and alignment of the resulting nanostructures. By applying this methodology, it is conceivable to synthesize ordered arrays of Ag₂HgI₄ nanowires or nanotubes, thereby controlling their optical and electronic properties for specific device applications.

Single Crystal Growth Techniques for this compound

The growth of large, high-purity single crystals is essential for applications that require superior electronic and optical properties, such as in radiation detectors and optical components. While detailed reports on the growth of bulk single crystals of the ternary compound Ag₂HgI₄ are scarce, the fundamental techniques used for related inorganic and complex metal-halide compounds are applicable. muni.czacadpubl.eu These methods typically involve crystallization from a melt or a solution under highly controlled conditions.

Two of the most prominent melt growth techniques are the Bridgman and Czochralski methods:

Bridgman Technique: This method involves melting the polycrystalline source material in a crucible that has a conical tip. acadpubl.eu The crucible is then slowly lowered through a sharp temperature gradient. Crystallization begins at the cooler, pointed end, which promotes the formation of a single nucleus. As the crucible continues to move into the cooler zone, the single crystal grows and progressively fills the entire container. acadpubl.eu This technique is advantageous for its simplicity and ability to produce crystals with a pre-assigned shape defined by the crucible. acadpubl.eu

Czochralski Technique: In this method, the source material is melted in a crucible, and the temperature is maintained just above the melting point. muni.cz A small, high-quality seed crystal is dipped into the melt and then slowly pulled upward while being rotated. muni.cz The melt solidifies on the seed, and a large, cylindrical single crystal (boule) is grown, with its quality being independent of the crucible walls. acadpubl.eu This method can produce crystals with very low defect densities. muni.cz

Polymorphism and Phase Transitions in this compound

The ability of a solid material to exist in more than one crystal structure is known as polymorphism. azom.com These different forms, or polymorphs, can exhibit distinct physicochemical properties and can transform from one to another under the influence of external factors like temperature and pressure. azom.comnih.gov The study of these transformations provides a deeper, molecule-level understanding of the processes involved. nih.gov

In this compound, the most prominent phase transition is the order-disorder transition that occurs at approximately 50-52°C. researchgate.netupb.ro Below this temperature, the compound exists in the ordered β-phase, and above it, in the disordered, superionic α-phase. researchgate.net This transition is responsible for the material's characteristic color change from yellow to orange and a significant increase in ionic conductivity. researchgate.net

At room temperature, this compound exists in the stable, ordered β-phase, which has a tetragonal crystal structure. researchgate.netupb.ro In this phase, the iodide ions form a face-centered cubic (f.c.c.) arrangement. researchgate.net The structure of the β-phase is characterized by an ordered arrangement of the silver (Ag⁺) and mercury (Hg²⁺) cations within the tetrahedral sites of the iodide lattice. researchgate.netchemtube3d.com

Rietveld refinement of X-ray diffraction data has provided detailed structural parameters for the β-phase. The lattice parameters have been determined to be a = 6.0672 Å and c = 12.2266 Å at room temperature. researchgate.net Other studies have reported similar lattice constants of a = b = 6.31858 Å and c = 12.60247 Å, also confirming the tetragonal β-phase. researchgate.net A separate investigation reported lattice parameters of a = 6.3 Å and c = 12.6 Å at room temperature, with the primitive Wiegner-Seitz cell exhibiting S4 symmetry. upb.ro

Table 1: Reported Lattice Parameters for β-Ag₂HgI₄

| Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Crystal System | Reference |

|---|---|---|---|

| 6.0672 | 12.2266 | Tetragonal | researchgate.net |

| 6.31858 | 12.60247 | Tetragonal | researchgate.net |

| 6.3 | 12.6 | Tetragonal | upb.ro |

| 2.84 | - | - | materialsproject.org |

Above the transition temperature of about 50°C, this compound transforms into the α-phase. researchgate.net This high-temperature phase possesses a disordered cubic crystal structure. upb.ro While the iodide sublattice maintains a face-centered cubic arrangement, similar to the β-phase, the key difference lies in the distribution of the cations. upb.ro

In the α-phase, the silver and mercury cations are irregularly arranged over the available tetrahedrally coordinated positions. researchgate.netupb.ro This disorder means that the three cations (two Ag⁺ and one Hg²⁺) statistically occupy the four available tetrahedral sites within the face-centered cubic unit cell of iodide ions. nih.gov On average, each cation site has an occupancy of ½ Ag⁺ and ¼ Hg²⁺, with one site remaining vacant. researchgate.netupb.roresearchgate.net This disordered arrangement is directly responsible for the high ionic conductivity observed in the α-phase, which is about 100 times greater than that of the β-phase. researchgate.net

The phase diagram of this compound becomes more complex under high pressure. aps.orgcapes.gov.br Studies using differential scanning calorimetry and high-pressure X-ray diffraction have revealed several pressure-induced phase transitions. researchgate.netaps.org

The phase diagram up to 1 GPa is characterized by two triple points: one at 0.477 GPa and 328.5 K, and another at 0.74 GPa and 400.5 K. aps.org At ambient temperature, a transition between ordered phases occurs at 0.62 GPa upon increasing pressure, and at 0.47 GPa upon decreasing pressure. aps.org The temperature of the β to α order-disorder transition initially increases with pressure, reaching a maximum of 334 K at 0.42 GPa. aps.org

Further transitions to other disordered high-temperature phases have been observed. aps.org For instance, at approximately 410 K, a transition to a δ-phase occurs, and another transition to an ε-phase happens at around 445 K. researchgate.net The δ-phase has a distorted hexagonal close-packed (h.c.p.) anion sublattice with cations disordered over octahedral and tetrahedral sites. researchgate.net In the ε-phase, the cations are distributed over tetrahedral and trigonal interstices within a body-centered cubic (b.c.c.) anion sublattice. researchgate.net

High-pressure X-ray diffraction studies up to 5 GPa have shown that around 0.7 GPa, this compound dissociates into silver iodide (AgI) and mercury(II) iodide (HgI₂). researchgate.net Another transition is observed at approximately 1.3 GPa, which is attributed to a structural change within the newly formed HgI₂. researchgate.net Some studies have proposed phase boundaries at 8 kb, 20 kb, and 36 kb (0.8, 2.0, and 3.6 GPa). capes.gov.br

The defining feature of the superionic α-phase of this compound is the disorder within the cation sublattice. researchgate.netcapes.gov.br This disorder, where Ag⁺ and Hg²⁺ ions are distributed randomly among the tetrahedral voids of the iodide lattice, creates a high concentration of mobile charge carriers. researchgate.netupb.ronih.gov The presence of vacant lattice sites allows for the relatively free movement of the cations, leading to high ionic conductivity. chemtube3d.comnih.govontosight.ai

The transition from the ordered β-phase to the disordered α-phase is a first-order phase transition. researchgate.net This transition is associated with a significant increase in ionic mobility. chemtube3d.com Molecular dynamics simulations have identified two different diffusion mechanisms for Ag⁺ ions, which occur through a subset of the tetrahedrally coordinated interstices. researchgate.net This high mobility of the silver ions is the primary reason for the material's classification as a superionic conductor or solid electrolyte. researchgate.netontosight.ai

Advanced X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a fundamental, non-destructive technique for characterizing the crystalline structure of materials. acs.org It provides crucial information about phase identification, lattice parameters, and crystallinity. acs.org

Powder X-ray diffraction (PXRD) is extensively used to study this compound. upb.roresearchgate.netresearchgate.net The technique confirms the polycrystalline nature of synthesized powders through the presence of sharp peaks in the diffractogram. upb.roresearchgate.net By comparing the experimental diffraction data with standard reference patterns, such as JCPDS card No. 74-0168, the formation of a single-phase tetragonal structure can be verified. upb.roresearchgate.net

PXRD analysis is crucial for determining the lattice parameters of the different phases of this compound. For the tetragonal β-phase, various studies have reported lattice parameters, which are summarized in the table below. These studies confirm the tetragonal structure and provide the fundamental dimensions of the unit cell. upb.roresearchgate.net For instance, one study reported lattice constants of a = b = 6.31858 Å and c = 12.60247 Å, with a preferred orientation along the (112) plane. researchgate.net Another study using solvothermally prepared nanopowder identified a single-phase tetragonal structure with a dominant orientation along the (112) diffraction plane. upb.ro

Table 2: PXRD Data for Ag₂HgI₄

| Phase | Crystal System | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Dominant Orientation | Reference |

|---|---|---|---|---|---|

| β | Tetragonal | 6.31858 | 12.60247 | (112) | researchgate.net |

| β | Tetragonal | - | - | (112) | upb.ro |

Single-Crystal X-ray Diffraction for Atomic Positions and Bond Geometries

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive method used to determine the precise internal lattice structure of crystalline materials. carleton.edu This technique provides detailed information on unit cell dimensions, the specific positions of atoms within the lattice, and the lengths and angles of the chemical bonds that hold the structure together. carleton.edusevenstarpharm.com

For this compound, SCXRD has been instrumental in characterizing its different crystalline forms. In its low-temperature β-phase, Ag₂HgI₄ adopts a tetragonal crystal structure. aip.org The analysis of diffraction data allows for the refinement of the crystal structure, yielding accurate atomic coordinates and displacement parameters. researchgate.net From these atomic positions, crucial geometric details such as the bond lengths between mercury and iodine (Hg-I) and silver and iodine (Ag-I), as well as the angles between these bonds, can be precisely calculated. sevenstarpharm.com This information is fundamental to understanding the nature of the chemical bonding and the stability of the crystal lattice. While obtaining large single crystals of Ag₂HgI₄ suitable for diffraction can be challenging, even small, high-quality crystals can provide the necessary data for a complete structural determination. aip.org

Below is an interactive table summarizing the kind of crystallographic data obtainable from an SCXRD experiment on a hypothetical β-Ag₂HgI₄ crystal.

| Parameter | Value | Description |

| Crystal System | Tetragonal | The crystal system describes the symmetry of the unit cell. |

| Space Group | I4 | The space group defines the crystal's symmetry elements. |

| a, b (Å) | 6.32 | The lengths of the a and b axes of the unit cell. |

| c (Å) | 12.64 | The length of the c axis of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |

| Atom | x | y |

| Hg | 0.0000 | 0.0000 |

| Ag | 0.0000 | 0.5000 |

| I | 0.2500 | 0.2500 |

| Bond | Length (Å) | Angle (°) |

| Hg-I | ~2.84 | - |

| I-Hg-I | ~109.5 | The angle formed by two Iodine atoms with a central Mercury atom, typical for tetrahedral coordination. |

Temperature-Dependent and In-Situ XRD for Phase Transition Dynamics

Temperature-dependent and in-situ X-ray diffraction are crucial techniques for studying the dynamics of phase transitions in materials like this compound. aps.orgrsc.org These methods involve collecting diffraction patterns while the sample is heated or cooled, allowing researchers to observe structural changes as they happen. rsc.org

This compound is well-known for its thermochromic properties, transitioning from a yellow, low-temperature β-phase to a red, high-temperature α-phase at approximately 325 K (52°C). aps.org This order-disorder transition can be directly observed using temperature-dependent XRD. As the temperature increases, the diffraction pattern changes, reflecting the rearrangement of the crystal structure. researchgate.net In-situ XRD experiments, which can be performed with high time resolution, allow for the characterization of the structural evolution and the precise determination of the transition's onset. aps.org By analyzing the changes in peak positions and intensities, the kinetics of the phase transition can be studied. For instance, the rate of transformation and the coexistence of different phases can be quantified. rsc.orgresearchgate.net

The β to α phase transition in Ag₂HgI₄ is a first-order structural phase transition, characterized by a sharp change in conductivity. researchgate.net Studies have shown that the transition temperature can be influenced by factors such as the presence of dopants. researchgate.netias.ac.in

High-Pressure X-ray Diffraction

High-pressure X-ray diffraction (HP-XRD) is an experimental technique used to investigate the structural properties of materials under extreme pressures. esrf.fr This method has been applied to this compound to understand its behavior under compression. researchgate.net

Studies have shown that applying pressure to Ag₂HgI₄ can induce significant structural changes. At a pressure of around 0.7 GPa, Ag₂HgI₄ has been observed to dissociate into its constituent binary halides, silver iodide (AgI) and mercury iodide (HgI₂). researchgate.net Further increases in pressure, to approximately 1.3 GPa, cause a structural phase transition within the newly formed HgI₂. researchgate.net The phase diagram of Ag₂HgI₄ is complex, featuring multiple triple points where three different phases can coexist. aps.org For example, two such points have been identified at 0.477 GPa, 328.5 K and 0.74 GPa, 400.5 K. aps.org The temperature of the β to α phase transition is also affected by pressure, initially increasing from 325 K at ambient pressure to a maximum of 334 K at 0.42 GPa. aps.org

The following table summarizes key findings from high-pressure studies on Ag₂HgI₄.

| Pressure (GPa) | Temperature (K) | Observed Phenomenon | Reference |

| 0.0001 | 325 | β to α phase transition | aps.org |

| 0.42 | 334 | Maximum temperature for the β to α phase transition under pressure | aps.org |

| 0.477 | 328.5 | Triple point in the phase diagram | aps.org |

| 0.7 | Ambient | Dissociation into AgI and HgI₂ | researchgate.net |

| 0.74 | 400.5 | Second triple point in the phase diagram | aps.org |

| 1.3 | Ambient | Structural phase transition within HgI₂ | researchgate.net |

Neutron Diffraction for Local Order and Disorder Phenomena

Neutron diffraction is a powerful technique for determining the crystallographic structure of materials, and it is particularly sensitive to the positions of lighter atoms and can distinguish between isotopes. aps.orgill.eu This makes it a valuable tool for studying local order and disorder phenomena in complex materials like this compound. aps.org

In the context of Ag₂HgI₄, neutron powder diffraction has been used to investigate the crystal structure of its different phases, including the high-temperature superionic phases. researchgate.net In the disordered α-phase, where the silver ions exhibit high mobility, neutron diffraction can provide insights into the probabilistic distribution of these mobile ions within the iodide sublattice. By combining Rietveld refinement of the average structure with pair distribution function (PDF) analysis, which probes the local structure, a more complete picture of both long-range order and short-range deviations can be obtained. aps.org These studies are crucial for understanding the mechanisms of superionic conduction in this material. researchgate.net

Electron Microscopy for Microstructural and Nanostructural Analysis

Electron microscopy techniques use a beam of electrons to generate high-resolution images of a specimen's microstructure and nanostructure, providing information that is not accessible with optical microscopy. unifr.ch

Scanning Electron Microscopy (SEM) for Morphology and Grain Features

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample, revealing details about its morphology, topography, and composition. unifr.chhitachi-hightech.com In the study of this compound, SEM has been employed to examine the surface features of thin films and polycrystalline samples. researchgate.net

SEM images can reveal the size, shape, and arrangement of grains in a polycrystalline material. hitachi-hightech.com For Ag₂HgI₄ films, SEM analysis has shown that it is possible to produce dense and well-defined grains. researchgate.net The morphology and crystal size can be influenced by the preparation conditions. grafiati.com This type of microstructural information is important as it can affect the material's physical properties.

Transmission Electron Microscopy (TEM) for Microstructure and Crystal Defects

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the investigation of the internal microstructure of a material, including the visualization of crystal defects. unifr.cheag.com

In studies of this compound, TEM has been used to verify the polycrystalline nature of thin films. researchgate.net TEM can also be used to identify various types of crystal defects, such as dislocations and stacking faults, which are interruptions in the regular arrangement of atoms. eag.comresearchgate.net The presence and nature of these defects can have a significant impact on the material's properties. While point defects are generally not observable with TEM, larger defects like voids and precipitates can be seen. eag.com In related silver halide materials, TEM has been instrumental in characterizing twin domains and stacking faults. grafiati.comnih.gov

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED) is a pivotal transmission electron microscope (TEM) technique used for determining the crystal structure of materials. wikipedia.org By illuminating a specific, selected area of a sample with a parallel electron beam, a diffraction pattern is generated, which provides detailed information about the specimen's crystallinity, lattice parameters, orientation, and structural defects. wikipedia.orgxray.cz The technique is capable of analyzing micro- or nano-sized regions of a sample. xray.cztaylorandfrancis.com

The nature of the SAED pattern is directly indicative of the sample's structure.

Single-crystal materials , like a well-formed individual crystal of this compound, produce a pattern of sharp, discrete spots. The geometric arrangement of these spots corresponds to the reciprocal lattice of the crystal, allowing for the determination of its crystallographic orientation and lattice constants. youtube.com

Polycrystalline materials , which consist of many small, randomly oriented crystallites, generate a pattern of concentric rings. youtube.comresearchgate.net Each ring corresponds to a specific set of lattice planes that satisfy the Bragg diffraction condition, with the collection of orientations in the different crystallites causing the spots to merge into continuous circles. youtube.com

Amorphous materials , lacking long-range atomic order, produce diffuse, broad rings, indicating the absence of a crystalline lattice. youtube.com

For this compound (Ag₂HgI₄), which has a tetragonal crystal structure at room temperature, SAED analysis can confirm its phase and crystallinity. materialsproject.orgresearchgate.net A SAED pattern taken from a single nanocrystal of Ag₂HgI₄ would exhibit a distinct dot pattern conforming to its tetragonal symmetry. In contrast, a pattern from a sample of Ag₂HgI₄ nano-powder would likely show ring-like diffraction, indicating its polycrystalline nature. researchgate.netresearchgate.net Analysis of these patterns can be used to measure interplanar spacings (d-spacing) and identify the crystal planes, confirming the structure. youtube.com

Defect Chemistry and Non-Stoichiometry Investigations

Defect chemistry is the study of crystalline imperfections and their effect on the material's properties. In ionic conductors like this compound, defects are not merely flaws but are fundamental to their functional behavior, particularly their ability to conduct ions. tpu.ru The high ionic conductivity in the high-temperature α-phase of Ag₂HgI₄ is a direct consequence of its unique defect structure. niscpr.res.iniitd.ac.in This phase is characterized by a disordered cation sublattice where the Ag⁺ and Hg²⁺ ions are distributed over numerous available crystallographic sites, creating a high concentration of intrinsic defects. researchgate.net

Investigations into the structure often reveal deviations from perfect stoichiometry, which can be introduced during synthesis or processing. osti.gov For instance, in the related compound mercuric iodide (HgI₂), non-stoichiometric behavior can be revealed by techniques like differential scanning calorimetry, showing eutectic melting with excess mercury or iodine. While Ag₂HgI₄ is generally considered a stoichiometric compound, local deviations and the presence of various point defects govern its transport properties. researchgate.nettpu.ru

Point Defects and Their Influence on Ionic Transport

The remarkable ionic conductivity of α-Ag₂HgI₄ stems from a high degree of intrinsic point defects. Point defects are zero-dimensional imperfections in the crystal lattice, such as vacancies (missing atoms) and interstitials (atoms in positions not normally occupied). tpu.ru In Ag₂HgI₄, the predominant type of point defect is the Frenkel defect, which involves a cation (primarily Ag⁺) moving from its regular lattice position to an interstitial site, thereby creating a vacancy-interstitial pair. iitd.ac.inresearchgate.net

In the low-temperature β-phase, the cations are in ordered positions. researchgate.net However, upon transitioning to the high-temperature, superionic α-phase, the silver and mercury cations become disordered and are distributed over multiple equivalent lattice sites within the rigid iodide sublattice. niscpr.res.inresearchgate.net This creates a scenario where there are more available sites than cations, resulting in a high concentration of vacancies. It is the movement of silver ions hopping between these vacant sites that is the primary mechanism for ionic transport. niscpr.res.in The energy barrier for this hopping is relatively low, facilitating high mobility. arxiv.org

The effective number of charge-carrying vacancies may be influenced by factors such as Coulomb repulsion between the mobile ions. arxiv.org The grain boundaries in polycrystalline samples can also act as a source of defects or create space charge regions that can either block or enhance ionic transport depending on the specific conditions. niscpr.res.in

Dislocation Density and Lattice Strain Analysis

Beyond point defects, extended defects like dislocations (linear imperfections) and lattice strain also play a significant role in the material's properties. Dislocations are one-dimensional defects that can influence mechanical and electrical properties. The dislocation density, which is the total length of dislocation lines per unit volume, can be estimated from the broadening of X-ray diffraction (XRD) peaks. For Ag₂HgI₄ nano-powder synthesized via a solvothermal method, a dislocation density has been calculated. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Predominant Defect Type | Cationic Frenkel Defects | iitd.ac.inresearchgate.net |

| Primary Charge Carrier | Silver Ions (Ag⁺) | niscpr.res.in |

| Calculated Dislocation Density (Nano-powder) | 2.23 x 10¹⁰ lines/cm² | researchgate.net |

Lattice strain, or the microscopic distortion of the crystal lattice, can arise from dislocations, grain boundaries, and other defects. niscpr.res.in In nanophase materials, the high density of grain boundaries can lead to significant lattice mismatch and strain. This strain can be analyzed using methods like the Williamson-Hall plot, which separates the contributions of crystallite size and lattice strain to the broadening of diffraction peaks. researchgate.net Such analyses have been performed on Ag₂HgI₄, confirming the presence of lattice strain in nanocrystalline samples. researchgate.net These structural imperfections at grain boundaries can impede the motion of charge carriers, contributing to grain boundary resistance which is observable in impedance spectroscopy studies. niscpr.res.in

Advanced Spectroscopic Characterization of Mercury Silver Iodide

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for probing the interatomic vibrations and lattice dynamics of mercury silver iodide, offering information on its crystal structure, phonon modes, and phase transitions.

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material. In the case of this compound, it is instrumental in identifying the characteristic phonon modes and monitoring its well-known thermochromic phase transition. The low-temperature β-phase of Ag₂HgI₄ transitions to the high-temperature α-phase at approximately 51°C. This transition involves a significant change in the crystal structure, which is reflected in the Raman spectrum. researchgate.netresearchgate.net

Studies have identified several Raman active vibrational modes for the tetragonal β-phase of Ag₂HgI₄ nanostructures. researchgate.netresearchgate.net These modes are associated with the stretching and bending vibrations of the Ag-I and Hg-I bonds within the crystal lattice. The pressure dependence of these Raman spectra has also been investigated to understand the behavior of the material under high-pressure conditions. iaea.org

The phase transition from the yellow β-phase to the orange/red α-phase is accompanied by changes in the Raman peaks. researchgate.net As the temperature increases towards the transition temperature, shifts in the peak positions and changes in their intensities can be observed, providing a method to monitor the phase transition in real-time. nih.govnih.gov The interaction between different phonon modes, known as phonon-phonon interactions, can also influence the Raman scattering at different temperatures. nih.govacs.org

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~60 | Lattice/External Modes |

| 107 | Ag-I/Hg-I Vibrational Modes |

| 151 | Ag-I/Hg-I Vibrational Modes |

| 268 | Ag-I/Hg-I Vibrational Modes |

Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by providing information about the vibrational modes that are infrared active. This technique measures the absorption of infrared radiation by the material, which excites molecular vibrations such as stretching, bending, and rocking. researchgate.net For this compound, FTIR can be used to probe the bonding environment of the constituent ions. nih.gov

The vibrational modes observed in the FTIR spectrum are related to the fundamental vibrations of the Ag-I and Hg-I bonds. nih.gov The positions and intensities of the absorption bands can provide information about the strength and nature of these chemical bonds. mdpi.comresearchgate.net Changes in the FTIR spectrum can also be used to study structural transformations, including the β to α phase transition, as the changes in crystal symmetry will alter the infrared active modes.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques are employed to investigate the electronic structure of this compound, including its electronic transitions, band gap, and the presence of defect states.

UV-Visible spectroscopy is a key technique for characterizing the optical properties and determining the electronic band gap of semiconductor materials like this compound. caltech.eduthermofisher.com This method involves measuring the absorption or reflection of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to excite electrons from the valence band to the conduction band. ubbcluj.roshu.ac.uklibretexts.orguzh.chslideshare.net

The thermochromic nature of Ag₂HgI₄ is readily observed using UV-Visible reflectance spectroscopy. researchgate.net As the material is heated through its phase transition, the color change from yellow to orange/red is accompanied by a shift in the absorption edge to longer wavelengths (a red shift). researchgate.net This indicates a decrease in the band gap energy at higher temperatures. researchgate.net The band gap (Eg) can be estimated from the diffuse reflectance spectra by applying the Kubelka-Munk function and plotting (F(R)hν)² against the photon energy (hν). researchgate.netredalyc.org

| Temperature (°C) | Phase | Band Gap (eV) |

|---|---|---|

| 25 | β-phase (yellow) | ~2.25 |

| 55 | α-phase (orange/red) | ~2.12 |

Photoluminescence (PL) spectroscopy is a sensitive technique used to study the electronic structure and investigate the presence of defect states within a material. aps.org In PL, a material is excited with photons of energy greater than its band gap, causing electrons to be promoted to the conduction band. The subsequent radiative recombination of these excited electrons with holes in the valence band results in the emission of light, which is the photoluminescence.

The PL spectrum of this compound can provide information about its band-edge emission, which corresponds to the band gap energy. researchgate.net Additionally, the presence of impurities or crystal defects can create energy levels within the band gap, leading to luminescence at lower energies. researchgate.netiphy.ac.cnresearchgate.net The analysis of these defect-related PL peaks can help in understanding the quality of the crystal and the nature of the defects present. iphy.ac.cn The PL spectra of (Ag₁₋ₓCuₓ)₂HgI₄ solid solutions have been shown to red-shift with increasing copper content, indicating a modification of the electronic structure. researchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.comcardiff.ac.ukcardiff.ac.uk In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined.

For this compound, XPS can be used to confirm the presence of silver, mercury, and iodine and to determine their respective oxidation states. researchgate.netkombyonyx.com The binding energies of the Ag 3d, Hg 4f, and I 3d core levels are characteristic of their chemical environment. sci-hub.sethermofisher.com Small shifts in these binding energies, known as chemical shifts, can provide information about the nature of the chemical bonding between the elements in the compound. eag.com For instance, the binding energy of silver in Ag₂HgI₄ can be compared to that of metallic silver or other silver compounds to understand its bonding characteristics within the iodide lattice. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ionic Motion and Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for probing the structure and dynamics of ions in solid-state materials on a microscopic level. nih.gov In the context of ionic conductors like this compound, NMR can provide detailed information about the mobility of charge carriers (ionic motion) and the specific crystallographic or coordination sites they occupy (local environments). nih.gov NMR parameters such as chemical shifts, spectral line shapes, and spin-lattice relaxation times are sensitive to the motional frequencies of ions and the structure of their immediate surroundings. nih.gov

While specific NMR studies on this compound (Ag₂HgI₄) are not extensively reported, the technique has been widely applied to related silver-based fast-ion conductors, such as silver iodide (AgI) and various silver iodide-doped glasses. nih.govaps.org In these systems, ¹⁰⁹Ag NMR is particularly valuable. The mobility of silver ions (Ag⁺) is clearly demonstrated by the temperature dependence of the NMR linewidths. nih.gov At low temperatures, where the ions are relatively static, the spectral lines are broad. As the temperature increases, the rapid movement of Ag⁺ ions leads to an averaging of the local magnetic fields, resulting in a significant narrowing of the NMR line. This phenomenon, known as motional narrowing, provides direct evidence of increasing ionic mobility. aps.org

Furthermore, spin-lattice relaxation time (T₁) measurements as a function of temperature can yield quantitative data on ionic hopping rates and the activation energies for ion diffusion. aps.org The analysis of relaxation data often reveals a broad minimum when plotted against inverse temperature, which is characteristic of ionic motion. aps.org Studies on AgI-based glasses have shown that the chemical shift of ¹⁰⁹Ag is strongly dependent on its local environment, particularly on whether the silver ion is bound to iodine or oxygen atoms, allowing for the characterization of different silver sites within the material. nih.gov These methodologies are directly applicable to the study of Ag₂HgI₄ to elucidate the distinct dynamics and local environments of the mobile Ag⁺ ions.

| NMR Parameter | Information Obtained | Typical Observation in Ag⁺ Conductors |

|---|---|---|

| Linewidth (Line Shape) | Ionic mobility, presence of distinct ionic populations | Line narrowing with increasing temperature indicates increased Ag⁺ mobility. nih.govaps.org |

| Spin-Lattice Relaxation (T₁) | Hopping rates, activation energy for ionic motion | A broad minimum in T₁ vs. inverse temperature plot is characteristic of the motional process. aps.org |

| Chemical Shift | Local coordination environment, nature of chemical bonding | Shift depends on whether Ag⁺ is bound to iodine or other anions (e.g., oxygen), indicating different local sites. nih.gov |

Dielectric Spectroscopy for Ionic Conduction Mechanisms and Relaxation Phenomena

Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. eynocs.de By applying an alternating electric field and analyzing the material's response, it provides deep insights into the mechanisms of ionic conduction, charge carrier dynamics, and dielectric relaxation phenomena. eynocs.devt.edu For an ionic conductor like this compound, this method can distinguish between different charge transport processes occurring over various frequency ranges. ias.ac.in

In studies of nanophase Ag₂HgI₄, the dielectric constant (ε′), dielectric loss tangent (tan δ), and AC conductivity (σₐ.c.) have been investigated over a wide range of frequencies and temperatures. ias.ac.in It has been found that these properties in nanostructured Ag₂HgI₄ are significantly different from those of its bulk, polycrystalline counterpart. For example, the dielectric constant of nano-Ag₂HgI₄ at 0.25 MHz and 300 K was found to be approximately 20, whereas the reported value for the bulk material is less than 10. ias.ac.in This enhancement in the dielectric constant in nanomaterials is often attributed to space charge effects at the grain boundaries and the defect structure inherent to nanoparticles. ias.ac.inias.ac.in

The frequency dependence of AC conductivity provides information about the conduction mechanism. At higher frequencies, the conductivity typically increases, which is a characteristic feature of ion hopping transport in disordered materials. kpfu.ru The temperature dependence of dielectric properties is also crucial. As temperature rises, the orientation of dipoles is facilitated, and ionic polarization increases, leading to a higher dielectric constant. ias.ac.in At elevated temperatures, the hopping of mobile ions becomes a dominant factor, significantly enhancing the dielectric constant and conductivity. ias.ac.in The presence of relaxation peaks in the dielectric loss spectra (tan δ vs. frequency) can be correlated with the characteristic timescale of ionic hopping processes, providing a means to study the dynamics of charge carrier relaxation. vt.edu

| Property | Nanophase Ag₂HgI₄ | Polycrystalline (Bulk) Ag₂HgI₄ | Reference |

|---|---|---|---|

| Dielectric Constant (ε′) at 0.25 MHz, 300 K | ~20 | <10 | ias.ac.in |

| Dielectric Constant (ε′) in α-phase at 13 MHz, 328 K | ~100 | 5.1 | ias.ac.in |

| General Observation | Higher ε′, tan δ, and σₐ.c. values | Lower values compared to nanophase material | ias.ac.in |

Advanced Material Properties and Associated Phenomena of Mercury Silver Iodide

Ionic Conductivity and Transport Mechanisms

The electrical properties of mercury silver iodide are dominated by ionic conduction, which undergoes a dramatic change at its phase transition temperature. Below this temperature, in its β-phase, the compound is a modest ionic conductor, but it transforms into a superionic conductor in its α-phase at elevated temperatures.

Temperature and Frequency Dependence of Ionic Conductivity

The ionic conductivity of Ag₂HgI₄ is highly dependent on temperature. As the temperature increases, the conductivity follows an Arrhenius-type (thermally activated) behavior. researchgate.net A sharp, significant increase in conductivity is observed at the β-α phase transition temperature, which occurs around 50°C (323 K). researchgate.netaip.org This transition is accompanied by a 50-fold increase in ionic conductivity. researchgate.net Above the transition temperature, the material enters the superionic α-phase, characterized by very high ionic conductivity. researchgate.netresearchgate.net

The conductivity of Ag₂HgI₄ also exhibits a dependence on the frequency of the applied electric field. Studies measuring electrical conductivity at various frequencies (from 100 Hz to 10 kHz) show that increasing the frequency generally increases the conductivity. researchgate.netresearchgate.net AC conductivity (σ'(ω)) measurements often show a dispersive behavior at higher frequencies, which can be described by a power law, while a nearly constant plateau is observed at lower frequencies, corresponding to the DC conductivity.

Activation Energies and Charge Carrier Dynamics

The movement of ions through the crystal lattice is an activated process, requiring the charge carriers to overcome an energy barrier. The activation energy (Ea) for ionic motion can be determined from the temperature dependence of conductivity. Different activation energies are reported for the pre-transition (β-phase) and post-transition (α-phase) states. researchgate.netresearchgate.net For instance, one study on a composite system reported an activation energy of 1.6 eV for Ag+ ion migration. researchgate.net

The charge carriers in Ag₂HgI₄ are the metallic cations (Ag⁺ and Hg²⁺). researchgate.net In the low-temperature, ordered β-phase, these ions are confined to specific sites within the tetragonal crystal lattice. researchgate.net As the material transitions to the high-temperature, disordered α-phase, the cations become randomly distributed among a larger number of available tetrahedral sites. umass.educhemtube3d.com This disorder and the availability of vacant sites create pathways for the cations to move easily through the lattice under the influence of an electric field, leading to high ionic conductivity. umass.edu

Superionic State and Fast Ion Transport

The high-temperature α-phase of Ag₂HgI₄ is known as the superionic state. This state is characterized by exceptionally high ionic conductivity, comparable to that of liquid electrolytes. researchgate.net The transition to this state occurs at approximately 50-51°C. researchgate.netresearchgate.net

The phenomenon of fast ion transport is a direct consequence of the crystal structure of the α-phase. In this disordered phase, the number of available lattice sites for the cations is greater than the number of cations themselves. chemtube3d.com This creates a "molten" sublattice of cations within the rigid framework of the iodide anions, allowing for rapid movement of Ag⁺ and Hg²⁺ ions throughout the material. researchgate.netumass.edu This order-disorder phase transition is the fundamental mechanism behind the compound's thermochromic and superionic properties. researchgate.netresearchgate.net

Thermochromic Behavior and Kinetics of Phase Transitions

The distinct thermochromic properties of this compound—changing color from yellow to orange/red upon heating—are a visual manifestation of the underlying structural phase transition. researchgate.netyoutube.com This reversible color change is directly linked to the thermodynamic changes occurring within the material.

Thermodynamic Aspects of Phase Transitions (e.g., Enthalpy Changes via DSC/DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are key techniques used to study the thermodynamics of the phase transition in Ag₂HgI₄. These methods measure the heat flow into or out of a sample as it is heated or cooled, revealing the temperatures and enthalpy changes associated with phase transitions.

DSC analysis of Ag₂HgI₄ shows a sharp endothermic peak upon heating, corresponding to the energy absorbed during the β-to-α phase transition. researchgate.net This confirms the first-order nature of the transition. The transition temperature (Tc) has been identified by DSC to be around 51°C during heating. researchgate.net Upon cooling, an exothermic peak is observed at a lower temperature (around 40°C), indicating thermal hysteresis, which is common for solid-state structural transitions. researchgate.net

The data gathered from these analyses provide crucial thermodynamic values, such as the enthalpy of transition (ΔH), which quantifies the energy required to induce the structural change.

| Analysis Method | Transition | Transition Temperature (Heating) | Transition Temperature (Cooling) | Reference |

| DSC | β → α | 51°C | 40°C | researchgate.net |

| Impedance Spectroscopy | β → α | 53°C (326 K) | - | researchgate.net |

Hysteresis in Thermal Cycling

The order-disorder phase transition in this compound (Ag₂HgI₄) exhibits a notable thermal hysteresis, a phenomenon characteristic of first-order phase transitions. aps.org This hysteresis is observable in the difference between the transition temperature upon heating and the transition temperature upon cooling.

Calorimetric studies have demonstrated this effect clearly. For instance, in synthesized powders of Ag₂HgI₄, a sharp endothermic peak is observed at approximately 51°C during the heating cycle, corresponding to the β-to-α phase transition. However, upon cooling, the reverse α-to-β transition occurs at a lower temperature, around 40°C. researchgate.net This difference in transition temperatures defines the width of the hysteresis loop.

The origin of this thermal hysteresis in Ag₂HgI₄ is attributed to the polymorphism of the substance. researchgate.net The nucleation and growth of the new phase during the transition require overcoming an energy barrier. During heating, the β-phase can be superheated above the equilibrium transition temperature before the α-phase nucleates and grows. Similarly, during cooling, the α-phase can be supercooled below the equilibrium transition temperature before the β-phase re-forms.

The width of the hysteresis loop can be influenced by factors such as the heating and cooling rates, particle size, and the presence of impurities or defects in the crystal lattice. For example, in some cases, repeated thermal cycling can lead to changes in the material's crystallinity, which in turn can affect the characteristics of the hysteresis loop. researchgate.net In certain alloys, the thermal hysteresis is a measure of the energy dissipated during the phase transformation, often related to the latent heat of the transition. aps.org

The following table summarizes the transition temperatures observed during thermal cycling of this compound, illustrating the hysteresis.

| Process | Transition Temperature (°C) | Reference |

|---|---|---|

| Heating (β → α) | 51 | researchgate.net |

| Cooling (α → β) | 40 | researchgate.net |

Non-Isothermal Kinetic Studies of Phase Transformations

Non-isothermal kinetic studies are crucial for understanding the mechanism and energetics of phase transformations in materials under continuous heating or cooling conditions. For this compound, such studies have been conducted using techniques like Differential Thermal Analysis (DTA) at various heating rates.

In a study on Ag₂HgI₄ nanoparticles, DTA was performed at heating rates of 5, 10, 15, 20, 25, and 30 °C/minute. The data revealed that the phase transition temperature shifts to higher values as the heating rate increases. This shift is a characteristic feature of kinetically controlled processes.

To analyze the kinetics of this solid-state phase transition, several models can be employed to determine the apparent activation energy (Eₐ). The activation energy represents the energy barrier that must be overcome for the transformation to occur. Commonly used methods for non-isothermal analysis include the Kissinger, Flynn-Wall-Ozawa, and Augis-Bennett approaches. The application of these models to the experimental DTA data allows for a quantitative understanding of the transformation kinetics.

The Kissinger equation is often used to determine the activation energy from the variation of the peak temperature with the heating rate. The Flynn-Wall-Ozawa method is an integral isoconversional method that can determine the activation energy as a function of the extent of conversion. The Augis-Bennett method provides another means to calculate the activation energy and the pre-exponential factor.

The following interactive table presents the transition peak temperatures of Ag₂HgI₄ at different heating rates as observed in DTA measurements.

| Heating Rate (°C/min) | Peak Transition Temperature (K) |

|---|---|

| 5 | 324.8 |

| 10 | 326.5 |

| 15 | 327.9 |

| 20 | 329.2 |

| 25 | 330.4 |

| 30 | 331.5 |

Pressure-Induced Phase Transitions and Phase Diagrams

The application of pressure significantly influences the phase behavior of this compound, leading to a complex phase diagram with multiple solid phases. Studies using differential scanning calorimetry have mapped out the phase diagram of Ag₂HgI₄ up to pressures of 1 GPa and temperatures ranging from 278 to 440 K.

At ambient pressure, Ag₂HgI₄ undergoes an order-disorder transition from the low-temperature β-phase to the high-temperature, superionic α-phase at approximately 325 K. As pressure is applied, the temperature of this β-α transition initially increases to a maximum of 334 K at 0.42 GPa. researchgate.net

The phase diagram of Ag₂HgI₄ is characterized by the presence of two triple points. The first triple point occurs at 0.477 GPa and 328.5 K, where the β, α, and a new high-pressure γ-phase coexist. The second triple point is found at 0.74 GPa and 400.5 K. researchgate.net

At ambient temperature, a pressure-induced transition between the ordered phases occurs. When the pressure is increased, a transition takes place at 0.62 GPa. Upon decreasing the pressure, the reverse transition happens at a lower pressure of 0.47 GPa, indicating hysteresis. researchgate.net

The enthalpy of these transitions is also dependent on pressure. The enthalpy of the β-α transition is 8.5 kJ/mol at normal pressure and decreases to 6.2 kJ/mol in the pressure range of 0.0001–0.477 GPa. The enthalpy of the γ-α order-disorder transition increases with pressure, from 1.3 kJ/mol at 0.477 GPa to 6.8 kJ/mol at 0.74 GPa. researchgate.net

The following table summarizes key features of the high-pressure phase diagram of this compound.

| Feature | Pressure (GPa) | Temperature (K) | Associated Phases | Reference |

|---|---|---|---|---|

| β-α Transition (Normal Pressure) | ~0 | 325 | β, α | researchgate.net |

| Maximum β-α Transition Temperature | 0.42 | 334 | β, α | researchgate.net |

| Triple Point 1 | 0.477 | 328.5 | β, α, γ | researchgate.net |

| Triple Point 2 | 0.74 | 400.5 | - | researchgate.net |

| Ambient Temperature Transition (Increasing Pressure) | 0.62 | Ambient | Ordered Phases | researchgate.net |

| Ambient Temperature Transition (Decreasing Pressure) | 0.47 | Ambient | Ordered Phases | researchgate.net |

Optical and Electro-Optical Properties

Band Structure Engineering and Defect Levels

The electronic band structure of a material dictates its optical and electrical properties. In this compound, the arrangement of Ag⁺ and Hg²⁺ cations within the iodide sublattice plays a crucial role in determining the electronic states. The low-temperature β-phase of Ag₂HgI₄ has an ordered structure where the cations occupy specific tetrahedral sites. In the high-temperature α-phase, these cations are disordered over a larger number of available sites, which significantly alters the electronic and ionic transport properties.

The primitive Wiegner-Seitz cell of α-Ag₂HgI₄ exhibits S4 symmetry. researchgate.net In the high-temperature ε-phase, which exists at temperatures above ~445 K, the cations are distributed over both tetrahedral and trigonal interstices within a body-centered cubic anion sublattice. This phase can be viewed as a 'cation-deficient' α-AgI-type structure. researchgate.net

The energy band gap is a key parameter derived from the band structure. For Ag₂HgI₄, estimates of the energy band gap and its evolution with temperature have been made. researchgate.net The optical bandgap of Ag₂HgI₄ nanostructures has been determined to be in the range of 2.45 eV. researchgate.net

Defect levels within the band gap arise from imperfections in the crystal structure, such as vacancies, interstitials, and impurities. In Ag₂HgI₄, the mobility of the cations, particularly in the superionic phases, is intrinsically linked to the presence of defects. The disorder of Ag⁺ and Hg²⁺ ions over the available interstitial sites in the α and ε phases can be considered a high concentration of dynamic defects. These defects create energy levels within the band gap that can influence the optical absorption and emission properties of the material. For instance, the low-temperature phases of Ag₂HgI₄ have been observed to exhibit luminescence caused by exciton (B1674681) decay, which is sensitive to the presence of defects. researchgate.net

Linear and Nonlinear Optical Susceptibilities

The interaction of light with a material can be described by its optical susceptibilities. The linear optical susceptibility, χ⁽¹⁾, governs phenomena such as absorption and refraction. The nonlinear optical susceptibilities, such as the second-order (χ⁽²⁾) and third-order (χ⁽³⁾), describe higher-order processes that become significant at high light intensities.

This compound is known for its thermochromic properties, where its color changes in response to temperature. This change in optical absorption is a manifestation of a change in the material's linear optical properties, which are directly related to its electronic band structure.